molecular formula C23H32N2O3S B5111324 N-(2,4-dimethylpentan-3-yl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-(2,4-dimethylpentan-3-yl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B5111324
M. Wt: 416.6 g/mol
InChI Key: SJOHJLGSHDOCFL-UHFFFAOYSA-N
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Description

N-(2,4-dimethylpentan-3-yl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylpentan-3-yl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the glycinamide backbone: This can be achieved through the reaction of glycine with appropriate amine derivatives under controlled conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the intermediate with sulfonyl chloride derivatives, typically in the presence of a base such as triethylamine.

    Alkylation and arylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylpentan-3-yl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted glycinamide derivatives.

Scientific Research Applications

N-(2,4-dimethylpentan-3-yl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylpentan-3-yl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpentane: An alkane with a similar backbone but lacking the functional groups present in the glycinamide compound.

    2,4-Dimethylpentan-3-amine: An amine derivative with a similar structure but different functional groups.

    4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine: A compound with similar aromatic groups but different overall structure.

Uniqueness

N-(2,4-dimethylpentan-3-yl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3S/c1-16(2)23(17(3)4)24-22(26)15-25(20-11-7-18(5)8-12-20)29(27,28)21-13-9-19(6)10-14-21/h7-14,16-17,23H,15H2,1-6H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOHJLGSHDOCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC(C(C)C)C(C)C)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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